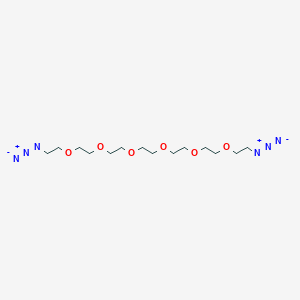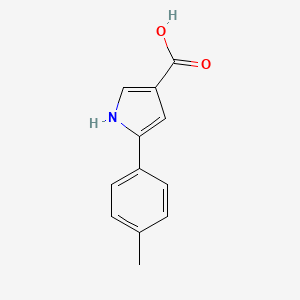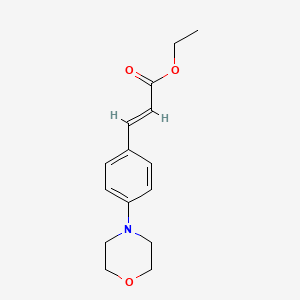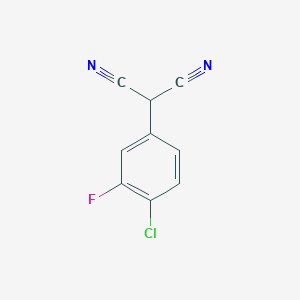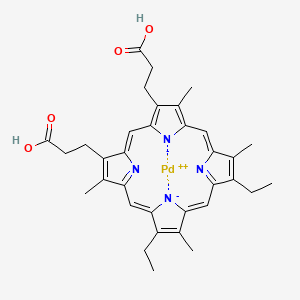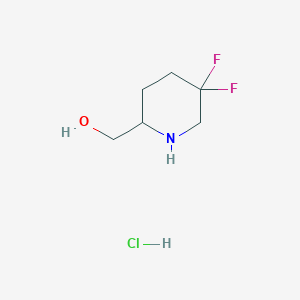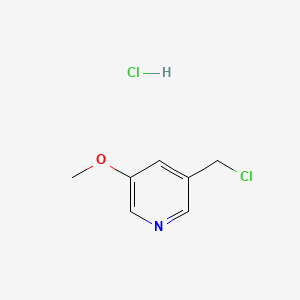![molecular formula C9H15NO B1435431 3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one CAS No. 1803602-08-5](/img/structure/B1435431.png)
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one
Overview
Description
The description of a compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction, as well as the yield and purity of the product.Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes studying properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and redox potential.Scientific Research Applications
Stereochemical Structure-Activity Relationships
Research into the stereochemical structure-activity relationships of chiral quinolone antibacterial agents has shown that derivatives with specific stereochemistry at the 1-[(1R,2S)-2-fluorocyclopropyl] and 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] positions demonstrate enhanced potency against both Gram-positive and Gram-negative bacteria. The study highlights the importance of stereochemical configurations in determining the antibacterial activity of compounds featuring azaspiro[3.3]heptane derivatives (Kimura et al., 1994).
Synthesis of Sterically Constrained Amino Acids
Azaspiro[3.3]heptane derivatives have been synthesized for use in drug design, demonstrating their potential as sterically constrained amino acids. This application contributes to the development of novel compounds for chemistry and biochemistry, showcasing the versatility of azaspiro[3.3]heptane scaffolds in synthesizing complex molecules (Radchenko, Grygorenko, & Komarov, 2010).
Lipophilicity Reduction in Medicinal Chemistry
In medicinal chemistry, azaspiro[3.3]heptanes have been explored as alternatives to traditional heterocycles like morpholines and piperazines. Interestingly, incorporating a spirocyclic center into molecules typically reduces their logD value, which is advantageous for increasing a compound's solubility and potentially its bioavailability. This property positions azaspiro[3.3]heptanes as valuable motifs for drug development, despite their significant geometric differences from the more conventional heterocycles (Degorce, Bodnarchuk, & Scott, 2019).
Development of Spirocyclic Building Blocks
The synthesis of novel angular spirocyclic azetidines introduces azaspiro[3.3]heptanes as foundational components for drug discovery. These building blocks, including difluoro and dimethyl variants, enable the creation of a diverse range of compounds. Such advancements highlight the role of azaspiro[3.3]heptane derivatives in expanding the toolkit available for the synthesis of pharmacologically active molecules (Guerot, Tchitchanov, Knust, & Carreira, 2011).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling and disposing of the compound.
Future Directions
This could involve potential applications of the compound, further reactions it could undergo, and any modifications that could be made to its structure to enhance its properties or reduce its hazards.
properties
IUPAC Name |
1-propan-2-yl-2-azaspiro[3.3]heptan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-6(2)7-9(4-3-5-9)8(11)10-7/h6-7H,3-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZQBHGHWLYLMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C2(CCC2)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yl)-2-azaspiro[3.3]heptan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



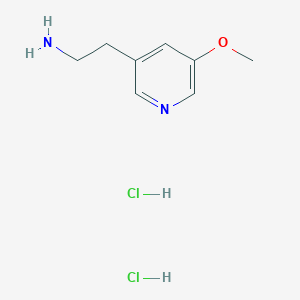

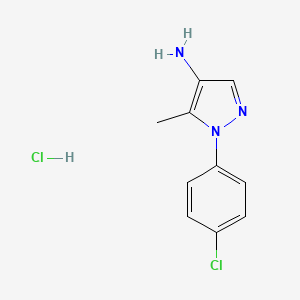
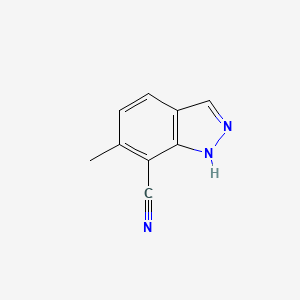
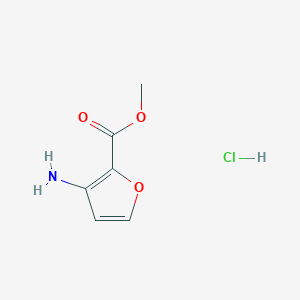
![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)
